![molecular formula C16H24N2O2 B7515304 2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione, commonly known as EPPIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPIC is a tetrahydroisoindole derivative that has been synthesized using a variety of methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
EPPIC's mechanism of action involves its interaction with dopamine receptors, particularly the D2 receptor. EPPIC binds to the D2 receptor and acts as a partial agonist, meaning that it activates the receptor to a lesser extent than a full agonist. This results in a modulatory effect on dopamine signaling, which can have both antipsychotic and antidepressant effects. EPPIC also modulates the levels of other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects:
EPPIC has been found to have both antipsychotic and antidepressant effects in preclinical studies. EPPIC's interaction with dopamine receptors results in a decrease in dopamine signaling, which can reduce the symptoms of psychosis. EPPIC's modulation of other neurotransmitters, such as serotonin and norepinephrine, can also have antidepressant effects. EPPIC has been found to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life.
実験室実験の利点と制限
EPPIC's advantages for lab experiments include its high affinity for dopamine receptors, which makes it a useful tool for studying dopamine signaling. EPPIC's modulation of other neurotransmitters, such as serotonin and norepinephrine, also makes it useful for studying mood regulation. EPPIC's limitations for lab experiments include its potential toxicity and the need for further research to determine its efficacy and safety in humans.
将来の方向性
For EPPIC research include further preclinical studies to determine its efficacy and safety in animal models. Clinical trials in humans are also needed to determine its potential as an antipsychotic and antidepressant agent. Additionally, further studies are needed to understand EPPIC's mechanism of action and its interaction with other neurotransmitter systems. EPPIC's potential as a tool for studying dopamine signaling and mood regulation also warrants further investigation.
合成法
EPPIC can be synthesized using various methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of an aldehyde, ketone, or imine with a primary or secondary amine and a formaldehyde or a derivative of formaldehyde. Reductive amination involves the condensation of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. EPPIC has been synthesized using both methods, with varying yields and purity.
科学的研究の応用
EPPIC has been studied for its potential therapeutic applications, including its use as an antipsychotic and antidepressant agent. EPPIC has been found to have a high affinity for dopamine receptors, particularly the D2 receptor, which is a target for antipsychotic drugs. EPPIC has also been found to modulate the levels of other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation. EPPIC has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
特性
IUPAC Name |
2-[(2-ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-12-7-5-6-10-17(12)11-18-15(19)13-8-3-4-9-14(13)16(18)20/h3-4,12-14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCQBSXVNBVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CN2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


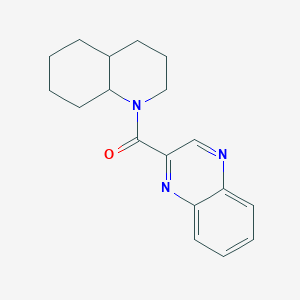

![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
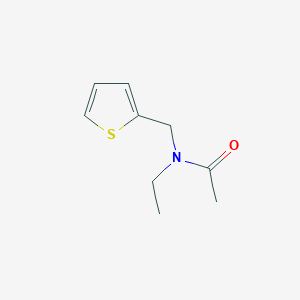
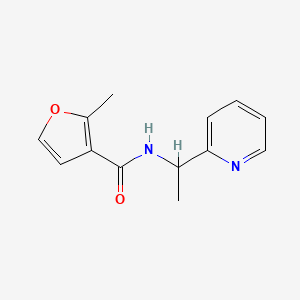
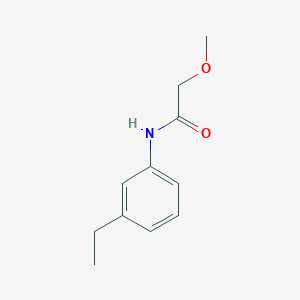
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
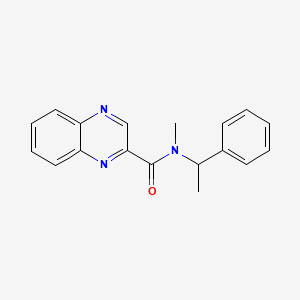
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)